molecular formula C17H17N3O2 B11140293 N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide

Cat. No.: B11140293
M. Wt: 295.34 g/mol
InChI Key: ZXDRUSGHHHKJIU-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]nicotinamide is a synthetic small molecule featuring a nicotinamide moiety linked to a substituted indole core. The indole ring is modified at the 1-position with a 2-methoxyethyl group, which enhances solubility and may influence binding interactions in biological systems.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-11-10-20-9-7-14-15(5-2-6-16(14)20)19-17(21)13-4-3-8-18-12-13/h2-9,12H,10-11H2,1H3,(H,19,21)

InChI Key

ZXDRUSGHHHKJIU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in redox reactions and cellular metabolism. The compound may also influence signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Features Potential Applications
This compound C₁₈H₁₈N₄O₂ 338.36 Nicotinamide, indole, 2-methoxyethyl 4-position nicotinamide; 1-position methoxyethyl Enzyme inhibition, drug discovery
N-Methoxymethylpyrido[4,3-b]indol-1-one C₁₈H₁₄N₂O 274.32 Pyridone, indole, methoxymethyl Fused pyridone ring; 1-position methoxymethyl Medicinal chemistry (anticancer)
3-(3-Acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide C₂₅H₂₆N₄O₂ 438.51 Acetylindole, propanamide, 2-methoxyethyl Dual indole system; extended acyl chain Screening libraries, target validation
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C₂₆H₂₄FN₃O 437.49 Fluorobiphenyl, indole, propanamide 3-position indole; fluorinated biphenyl group Neuropharmacology, receptor modulation

Key Differences and Implications

Core Heterocycle Variations: The target compound’s nicotinamide group distinguishes it from the pyridone ring in N-Methoxymethylpyrido[4,3-b]indol-1-one . Pyridones are electron-deficient and may engage in hydrogen bonding differently than nicotinamide, which has an amide group capable of both hydrogen donation and acceptance.

Substituent Position and Chain Length :

  • The 1-(2-methoxyethyl) group in the target compound and ’s analog may improve aqueous solubility relative to the methoxymethyl group in ’s compound. However, the extended propanamide chain in ’s molecule could reduce metabolic stability due to increased enzymatic cleavage sites .

Biological Activity :

  • The dual indole system in ’s compound may enhance binding to indole-recognizing receptors (e.g., serotonin receptors), whereas the fluorobiphenyl group in ’s molecule suggests affinity for hydrophobic pockets in targets like kinases or G protein-coupled receptors .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole moiety linked to a nicotinamide group, which is known for its role in various biological processes. The methoxyethyl group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies on related indole derivatives have shown their ability to induce apoptosis in cancer cells by modulating key signaling pathways. The mechanism often involves the inhibition of cell proliferation and promotion of programmed cell death through the activation of caspase pathways.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where cytokine modulation is crucial for therapeutic intervention.

3. Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neuronal cells has been highlighted, indicating potential applications in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key modifications to the indole and nicotinamide moieties can significantly affect potency and selectivity:

ModificationEffect on Activity
Addition of halogensIncreased potency against cancer cells
Alteration of the methoxy groupEnhanced solubility and bioavailability
Variations in the indole nitrogen positionChanges in receptor binding affinity

Case Study 1: Anticancer Activity

A study involving a series of indole derivatives demonstrated that specific substitutions at the 4-position of the indole ring enhanced cytotoxicity against breast cancer cell lines. The presence of the methoxyethyl group was found to improve cell membrane permeability, facilitating better uptake and efficacy.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. Results indicated a significant reduction in paw swelling and decreased levels of TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves within biological systems. Preliminary data suggest:

  • Absorption: Rapid absorption post-administration with peak plasma concentrations observed within 1 hour.
  • Distribution: High tissue distribution with notable accumulation in liver and brain tissues.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes, with several metabolites identified.
  • Excretion: Renal excretion predominates, with a half-life suitable for once-daily dosing regimens.

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